3,3-Difluoro-2-oxopentanoic acid
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Overview
Description
2-Oxo-3,3-difluorovaleric acid is an organic compound that belongs to the class of oxo acids. It is characterized by the presence of a keto group (C=O) and two fluorine atoms attached to the third carbon of the valeric acid chain. This compound is of significant interest in various fields of chemistry and biochemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-3,3-difluorovaleric acid can be achieved through several methods. One common approach involves the fluorination of 2-oxovaleric acid using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor). The reaction typically takes place under mild conditions, often at room temperature, and yields the desired difluorinated product .
Industrial Production Methods
Industrial production of 2-Oxo-3,3-difluorovaleric acid may involve large-scale fluorination processes using similar reagents. The choice of fluorinating agent and reaction conditions can be optimized to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Oxo-3,3-difluorovaleric acid undergoes various chemical reactions, including:
Oxidation: The keto group can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The keto group can be reduced to form alcohols or other reduced products.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the fluorine atoms under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can lead to a variety of functionalized derivatives.
Scientific Research Applications
2-Oxo-3,3-difluorovaleric acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceuticals and agrochemicals.
Biology: The compound’s unique structural features make it a valuable tool in studying enzyme mechanisms and metabolic pathways.
Medicine: It is investigated for its potential therapeutic properties, including its role as an enzyme inhibitor or modulator.
Industry: The compound is used in the production of specialty chemicals and materials, particularly those requiring fluorinated components.
Mechanism of Action
The mechanism by which 2-Oxo-3,3-difluorovaleric acid exerts its effects involves interactions with specific molecular targets. The keto group and fluorine atoms can participate in hydrogen bonding, electrostatic interactions, and other non-covalent interactions with enzymes and receptors. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Oxo-3-fluorovaleric acid: Similar structure but with only one fluorine atom.
2-Oxo-3,3,3-trifluorovaleric acid: Contains three fluorine atoms, leading to different reactivity and properties.
2-Oxo-4,4-difluorobutyric acid: A shorter chain analog with two fluorine atoms.
Uniqueness
2-Oxo-3,3-difluorovaleric acid is unique due to its specific placement of two fluorine atoms on the third carbon, which imparts distinct electronic and steric effects. These features influence its reactivity and interactions with biological targets, making it a valuable compound in various research and industrial applications.
Properties
CAS No. |
165544-38-7 |
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Molecular Formula |
C5H6F2O3 |
Molecular Weight |
152.1 g/mol |
IUPAC Name |
3,3-difluoro-2-oxopentanoic acid |
InChI |
InChI=1S/C5H6F2O3/c1-2-5(6,7)3(8)4(9)10/h2H2,1H3,(H,9,10) |
InChI Key |
JGANSDIIBJLPJF-UHFFFAOYSA-N |
SMILES |
CCC(C(=O)C(=O)O)(F)F |
Canonical SMILES |
CCC(C(=O)C(=O)O)(F)F |
Synonyms |
Pentanoic acid, 3,3-difluoro-2-oxo- |
Origin of Product |
United States |
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